![molecular formula C17H13FN2O2 B2370155 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034497-52-2](/img/structure/B2370155.png)
2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could influence the compound’s reactivity and polarity. The aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Bioisosteric Properties in Serotonin Receptor Agonism
2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide and related compounds have been investigated for their potential as bioisosteres in serotonin receptor agonism. One study found that substituting certain furan and pyridine derivatives can produce compounds with similar 5-HT(1F) receptor affinity and improved selectivity compared to indole analogues, which are useful in treating conditions like acute migraine (Mathes et al., 2004).
Crystal Structure Analysis
Research on the crystal structure of related fluorine-containing compounds has been conducted, providing insight into their molecular properties. A study involving the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide showed significant findings in molecular packing and intermolecular hydrogen bonds (Deng et al., 2014).
Development of Dual Serotonin Receptor Ligands
Dual serotonin receptor ligands involving the chemical structure of 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide have been explored for their potential in cognitive enhancement and psychiatric treatments. A study identified compounds with significant activity at both the 5-HT6 and 5-HT2A receptors, showing promise in reversing memory impairment and potentially treating conditions like schizophrenia and depression (Staroń et al., 2019).
Synthesis and Antagonist Activity
The compound's derivatives have been synthesized for their potential as serotonin receptor antagonists. For instance, studies have synthesized derivatives like 4-(benzo[b]furan-2 or 3-yl)piperidines, showing potent 5-HT2 antagonist activity, which can be significant in the development of new therapeutic agents (Watanabe et al., 1993).
Mechanism of Action
Mode of Action
It’s known that the compound is involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This process involves the interaction of the compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
It’s known that the compound participates in the formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions , which could potentially lead to the synthesis of various organic compounds.
Action Environment
The action of 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups .
Future Directions
properties
IUPAC Name |
2-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSHXJUNHLPHHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide |
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